molecular formula C6H9BrO2 B3256766 methyl (E)-4-bromo-3-methylbut-2-enoate CAS No. 27652-13-7

methyl (E)-4-bromo-3-methylbut-2-enoate

Cat. No.: B3256766
CAS No.: 27652-13-7
M. Wt: 193.04 g/mol
InChI Key: BBMCPEOFGAIHQK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-bromo-3-methylbut-2-enoate is an organic compound with the molecular formula C6H9BrO2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound features a bromine atom attached to a butenoate backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-4-bromo-3-methylbut-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-methylbut-2-enoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure the formation of the E-isomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-bromo-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a solvent like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of methyl 3-methylbut-2-enoate derivatives.

    Addition: Formation of dibromo or dichloro derivatives.

    Oxidation: Formation of 4-bromo-3-methylbutanoic acid.

    Reduction: Formation of 4-bromo-3-methylbutanol.

Scientific Research Applications

Methyl (E)-4-bromo-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-4-bromo-3-methylbut-2-enoate involves its reactivity as an electrophile due to the presence of the bromine atom and the ester functional group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. Additionally, the double bond in the butenoate moiety can participate in electrophilic addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Methyl (E)-4-bromo-3-methylbut-2-enoate can be compared with similar compounds such as:

    Methyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl (E)-4-chloro-3-methylbut-2-enoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and physical properties.

    Ethyl (E)-4-bromo-3-methylbut-2-enoate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the bromine atom and the ester functional group, which imparts distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

methyl (E)-4-bromo-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCPEOFGAIHQK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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